![molecular formula C13H12F3N3O2 B2837822 2-(3-Cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid CAS No. 937606-00-3](/img/structure/B2837822.png)
2-(3-Cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3-Cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid” is a complex organic molecule. It contains a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . The molecule also contains a trifluoromethyl group, which is characterized by the presence of three fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the trifluoromethyl group and the pyrazolo[3,4-b]pyridine core. The trifluoromethyl group is known to have a significant electronegativity, which can influence the chemical properties of the compound .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl group and the pyrazolo[3,4-b]pyridine core. For instance, the trifluoromethyl group is known to undergo various reactions, including nucleophilic substitution and addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could bestow distinctive physical-chemical properties .
科学的研究の応用
Divergent Cyclisations and Chemical Synthesis
Divergent Cyclisations of Pyrazol Acids with Electrophiles : A study highlighted the unexpected outcomes of cyclisations involving pyrazol acetic acids and electrophiles, leading to the production of interesting bicyclic heterocycles. This research underlines the complexity and potential of using such compounds in synthesizing novel heterocyclic compounds (Smyth et al., 2007).
Molecular Structure Analysis
Crystal Structure and Computational Study : Another study focused on the synthesis, crystal structure, and computational analysis of pyrazole derivatives. This work underscores the utility of such compounds in exploring molecular conformations and stabilizations, providing a foundation for further chemical and pharmaceutical research (Shen et al., 2012).
Catalytic Reactions
Ammoxidation and Aerobic Oxidation of Alcohols : Research into the catalytic performance of certain complexes in ammoxidation and aerobic oxidation reactions highlights the application of pyrazol-acetic acid derivatives in catalysis. This study presents an efficient approach to convert alcohols to nitriles and aldehydes, showcasing the relevance of these compounds in green chemistry (Xie et al., 2014).
Green Chemistry and Reusable Catalysts
Synthesis of Pyranopyrazole Derivatives : The use of acetic acid functionalized pyridinium salt as a reusable catalyst for synthesizing pyranopyrazole derivatives demonstrates the application of such chemical structures in facilitating green, efficient synthesis processes (Moosavi‐Zare et al., 2016).
Molecular Docking and Biological Evaluation
Molecular Docking and Screening for Antimicrobial Activity : A study on the synthesis and biological evaluation of pyrazolo[3,4-b]pyridines for antimicrobial activity highlights the pharmaceutical applications of these compounds. Through molecular docking and in vitro screening, this research contributes to the development of new antimicrobial agents (Chandak et al., 2013).
将来の方向性
特性
IUPAC Name |
2-[3-cyclopropyl-6-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c1-6-4-8(13(14,15)16)10-11(7-2-3-7)18-19(5-9(20)21)12(10)17-6/h4,7H,2-3,5H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEKKKQBJUJOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC(=O)O)C3CC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

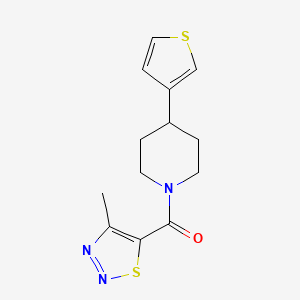
![3-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2837743.png)
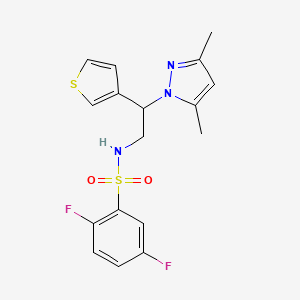
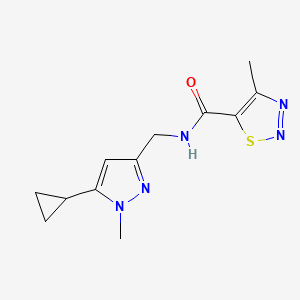
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2837749.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)thiophene-2-carboxamide](/img/structure/B2837752.png)





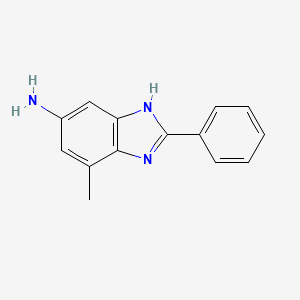
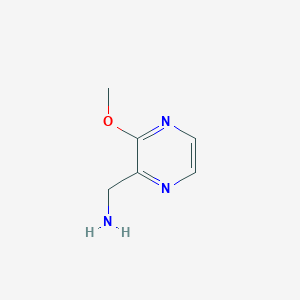
![2-Amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2837761.png)